Array ( [bid] => 13512958 )
4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound features a thiol (-SH) group at the 3-position of the triazole ring, which contributes to its chemical reactivity and biological activity. The presence of both butyl and isopropyl groups enhances its lipophilicity, potentially influencing its biological interactions and applications.
Triazoles are known for their diverse biological activities. 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may exhibit:
Research into specific biological activities for this compound is limited but could be extrapolated from studies on other triazoles.
The synthesis of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be achieved through several methods:
Specific synthetic routes may vary based on available reagents and desired yields.
4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has potential applications in:
Studies on interaction profiles typically involve assessing how 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol interacts with various biological targets. This may include:
Such studies are crucial for understanding its potential therapeutic roles.
Several compounds share structural similarities with 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Isopropyl-4H-1,2,4-triazole | 0.78 | Lacks butyl group; primarily studied for antifungal properties. |
| 5-Methyl-4H-1,2,4-triazol-3-thiol | 0.78 | Contains a methyl group instead of butyl; potential antioxidant activity. |
| 5-Amino-4H-1,2,4-triazole | 0.53 | Amino group provides different reactivity; used in medicinal chemistry. |
| 5-(Trifluoromethyl)-4H-[1,2,4]triazole | 0.62 | Fluorinated compound; enhances lipophilicity and biological activity. |
These comparisons illustrate that while similar compounds may share core structural features, variations in substituents lead to different chemical behaviors and potential applications.
4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol represents a member of the 1,2,4-triazole-3-thiol family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and featuring a thiol functional group at the 3-position . The compound's structural framework incorporates both butyl and isopropyl substituents, which significantly enhance its lipophilicity and potentially influence its biological interactions and pharmacological applications . Research on related triazole-3-thiol derivatives has demonstrated their diverse biological activities, making them important scaffolds for pharmaceutical development [2] [3].
The antimicrobial activity of 1,2,4-triazole-3-thiol derivatives against multidrug-resistant pathogens involves multiple sophisticated mechanisms that target essential bacterial and fungal cellular processes [2] [4]. These compounds demonstrate particular efficacy against methicillin-resistant Staphylococcus aureus and other clinically significant resistant strains through diverse modes of action [4].
Triazole-3-thiol compounds exert their antimicrobial effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes [2] [4]. Molecular docking studies have revealed that 1,2,4-triazole derivatives can effectively bind to both DNA gyrase A and DNA gyrase B subunits from various bacterial species, including Listeria monocytogenes [2]. The binding interactions involve the formation of multiple hydrogen bonds between the triazole nitrogen atoms and specific amino acid residues, particularly serine and valine residues at the enzyme active sites [2]. These interactions are stronger than those observed with conventional fluoroquinolone antibiotics, suggesting superior binding affinity [2].
The mechanism involves the stabilization of the enzyme-DNA complex, preventing the normal catalytic cycle required for DNA replication and transcription [5]. Structural modifications to the triazole ring, particularly the incorporation of sulfur-containing substituents, enhance the binding affinity to these target enzymes [5]. Recent studies have demonstrated that pyridine-1,2,4-triazole-tagged hybrid molecules exhibit binding affinities ranging from -9.5 to -8.8 kcal/mol against DNA gyrase, indicating strong therapeutic potential [5].
The antimicrobial efficacy of triazole-3-thiol derivatives is significantly enhanced by their ability to inhibit bacterial efflux pumps, particularly the AcrB pump in Escherichia coli and MexB pump in Pseudomonas aeruginosa [6]. These compounds bind to specific hydrophobic regions within the efflux pump structure, preventing the conformational changes necessary for proper pump function [6]. The hydrophobic alkyl substituents, such as the butyl and isopropyl groups in 4-butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol, contribute to this binding affinity by interacting with hydrophobic pockets within the pump proteins [6].
Crystallographic data has shown that triazole-based efflux pump inhibitors occupy the deep substrate binding pocket of the pump, effectively blocking antibiotic efflux and restoring antibiotic sensitivity in resistant bacterial strains [6]. This mechanism is particularly important for overcoming multidrug resistance, as it allows conventional antibiotics to accumulate within bacterial cells at therapeutic concentrations [6].
Triazole-3-thiol compounds also target bacterial cell wall synthesis through inhibition of penicillin-binding proteins and other essential enzymes involved in peptidoglycan biosynthesis [4]. The thiol functional group plays a crucial role in this mechanism by forming covalent bonds with sulfhydryl groups in target proteins, leading to irreversible enzyme inactivation [7]. Studies have demonstrated that 4-amino-1,2,4-triazole-3-thione derivatives can effectively inhibit β-lactamase enzymes, including both serine β-lactamases and metallo-β-lactamases [7].
The broad-spectrum activity observed with these compounds results from their ability to simultaneously target serine-based and zinc-dependent β-lactamases through different binding modes [7]. The tautomeric equilibrium between thiol and thione forms allows these compounds to adapt to different enzyme active site environments, providing versatile inhibitory activity [7].
Comprehensive screening studies have established the minimum inhibitory concentration values for various triazole-3-thiol derivatives against clinically relevant pathogens. The following table presents representative antimicrobial activity data:
| Compound Class | Target Organism | MIC Value | Activity Type |
|---|---|---|---|
| S-substituted 1,2,4-triazol-3-thiol derivatives | Escherichia coli | 31.25-62.5 μg/mL | Broad-spectrum antibacterial |
| S-substituted 1,2,4-triazol-3-thiol derivatives | Staphylococcus aureus | 31.25-62.5 μg/mL | Anti-staphylococcal |
| S-substituted 1,2,4-triazol-3-thiol derivatives | Pseudomonas aeruginosa | 31.25-62.5 μg/mL | Anti-pseudomonal |
| Clinafloxacin-triazole hybrids | Methicillin-resistant Staphylococcus aureus | 0.25 μg/mL | Anti-MRSA |
| 4-amino-triazole-3-thiol derivatives | Staphylococcus aureus | 0.264 mM | Gram-positive activity |
| Chlorobenzylideneamino-triazole-thione | Escherichia coli | 1.56 μg/mL | Gram-negative activity |
These data demonstrate that triazole-3-thiol derivatives exhibit potent antimicrobial activity across a broad spectrum of pathogens, with particularly impressive efficacy against multidrug-resistant strains [8] [9] [2].
The structure-activity relationships of 4-butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol and related compounds in eukaryotic systems reveal complex interactions that depend critically on specific structural features and substitution patterns [3] [10]. These relationships govern the compound's ability to modulate various cellular processes, including enzyme inhibition, membrane interactions, and signal transduction pathways [3].
The presence of both butyl and isopropyl substituents in 4-butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol significantly enhances its lipophilic character, facilitating improved cellular membrane penetration and intracellular accumulation [3]. Structure-activity relationship studies have consistently demonstrated that increased alkyl chain length correlates with enhanced biological activity in eukaryotic systems [3]. The lipophilic substituents enable the compound to cross cellular membranes more efficiently, leading to higher intracellular concentrations and improved target engagement [3].
Comparative studies of triazole derivatives with varying alkyl substitutions have shown that compounds with balanced hydrophobic and hydrophilic properties exhibit optimal biological activity [3]. The butyl group provides sufficient lipophilicity for membrane penetration, while the isopropyl substituent contributes to the overall molecular geometry that facilitates specific protein-ligand interactions [3].
The thiol functional group at the 3-position of the triazole ring serves as a critical pharmacophore for eukaryotic cell modulation [12]. This reactive sulfur-containing group can form covalent bonds with cysteine residues in target proteins, leading to irreversible enzyme inhibition or protein modification [12]. Studies have demonstrated that thiol-containing compounds can significantly alter cellular redox balance by depleting glutathione levels and inducing oxidative stress [12].
The reactivity of the thiol group is modulated by the electronic properties of the triazole ring and its substituents [12]. Electron-withdrawing groups enhance the electrophilic character of the sulfur atom, increasing its reactivity toward nucleophilic protein residues [12]. Conversely, electron-donating substituents can stabilize the thiol form and modulate its biological activity [12].
Structure-activity relationship studies have identified specific molecular features that contribute to enzyme inhibition in eukaryotic systems [13] [14]. Triazole-3-thiol derivatives demonstrate significant inhibitory activity against dihydrofolate reductase, an enzyme crucial for folate metabolism and DNA synthesis [13]. The binding interactions involve hydrogen bonding between the triazole nitrogen atoms and amino acid residues in the enzyme active site [13].
The substitution pattern on the triazole ring significantly influences enzyme selectivity and potency [13]. Compounds with aromatic substituents at the 4- and 5-positions show enhanced binding affinity due to π-π stacking interactions with aromatic amino acid residues in the target enzymes [13]. The presence of both butyl and isopropyl groups in 4-butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol provides a unique steric environment that may confer selective enzyme inhibition [13].
The interaction of triazole-3-thiol compounds with cellular membranes involves multiple mechanisms, including membrane insertion, lipid peroxidation, and alteration of membrane fluidity [15] [16]. The amphiphilic nature of these compounds, derived from the combination of hydrophobic alkyl groups and the polar triazole-thiol moiety, enables them to integrate into lipid bilayers [15]. This membrane interaction can disrupt normal cellular processes and contribute to the biological activity of these compounds [15].
Studies using model membrane systems have shown that triazole derivatives can cause significant changes in membrane potential and permeability [15]. The magnitude of these effects correlates with the lipophilicity of the substituents and the overall molecular structure [15]. For 4-butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol, the balanced lipophilic character suggests moderate membrane interaction without excessive membrane disruption [15].
The cytotoxic activity of triazole-3-thiol derivatives against neoplastic cell lines involves multiple interconnected mechanisms that target fundamental cellular processes required for cancer cell survival and proliferation [17] [18] [19]. These compounds demonstrate selective toxicity toward malignant cells while showing reduced toxicity to normal cells, making them attractive candidates for anticancer drug development [18].
Triazole-3-thiol compounds exert significant cytotoxic effects through inhibition of DNA replication and induction of cell cycle arrest [17] [20]. Studies using 3-amino-5-sulfanyl-1,2,4-triazole derivatives have demonstrated that these compounds can block DNA replication in human cancer cell lines, including HCT116 colon carcinoma cells [17]. The mechanism involves incorporation of the triazole derivative into the growing DNA strand, leading to chain termination and replication fork stalling [20].
Flow cytometry analyses have revealed that triazole derivatives preferentially induce G2/M phase cell cycle arrest in cancer cells [21] [22]. This arrest results from the activation of DNA damage checkpoints and inhibition of cyclin-dependent kinases required for cell cycle progression [21]. The compound MCS-5, a triazole-piperazine hybrid, demonstrated potent cell cycle arrest activity with an IC₅₀ value of 1.92 μM in Cal72 osteosarcoma cells [22].
Phenyl 1,2,3-triazole-thymidine derivatives have shown particularly potent DNA synthesis inhibition, with inhibition constants ranging from 0.735 to 2.94 μM [20]. These compounds demonstrate higher selectivity for quadruplex DNA structures compared to normal double-stranded DNA, suggesting a mechanism involving telomerase inhibition and telomere dysfunction [20].
The cytotoxic activity of triazole-3-thiol compounds is primarily mediated through the induction of programmed cell death via both intrinsic and extrinsic apoptotic pathways [23] [24]. Mechanistic studies have identified multiple targets within the apoptotic cascade that are modulated by these compounds [23].
Caspase-3 activation represents a critical downstream event in triazole-induced apoptosis [23]. Studies using 1,2,3-triazolopyridazinone derivatives have demonstrated significant increases in caspase-3 activity in treated cancer cells compared to controls [23]. The activation occurs through both mitochondrial and death receptor pathways, indicating multiple points of apoptotic induction [23].
The mitochondrial pathway of apoptosis is particularly sensitive to triazole-3-thiol compounds [22] [24]. These compounds cause mitochondrial membrane potential collapse, cytochrome c release, and subsequent caspase cascade activation [22]. The triazole-piperazine hybrid MCS-5 demonstrated complete mitochondrial membrane potential disruption at therapeutic concentrations, leading to efficient apoptosis induction [22].
Triazole-3-thiol derivatives induce significant oxidative stress in cancer cells through multiple mechanisms, including reactive oxygen species generation and antioxidant depletion [12] [22] [24]. The thiol functional group plays a crucial role in this process by interfering with cellular glutathione homeostasis and promoting pro-oxidant conditions [12].
Studies have demonstrated that thiol-containing compounds can cause rapid depletion of intracellular glutathione levels, leading to accumulation of reactive oxygen species and oxidative damage to cellular components [12]. This oxidative stress preferentially affects cancer cells, which often have compromised antioxidant defense systems compared to normal cells [12].
The generation of reactive oxygen species by triazole derivatives involves both enzymatic and non-enzymatic mechanisms [22]. These compounds can interfere with mitochondrial electron transport chain function, leading to increased superoxide and hydrogen peroxide production [22]. Additionally, the thiol group can participate in redox cycling reactions that generate reactive oxygen intermediates [22].
Comprehensive cytotoxicity screening has established the anticancer potency of various triazole-3-thiol derivatives across multiple cancer cell lines. The following table presents representative cytotoxicity data:
| Compound Class | Cell Line | IC₅₀ Value | Mechanism of Action |
|---|---|---|---|
| 3-amino-5-sulfanyl-1,2,4-triazole (compound 5m) | Multiple cancer lines (BxPC-3, H1975, SKOV-3) | 0.04-23.6 μM | DNA replication inhibition |
| 4-amino-5-(tetrahydrobenzothienyl)-triazole-3-thione | Thymocytes | 0.012 μM | High cytotoxicity, immune cell targeting |
| 4-amino-5-(phenylthienyl)-triazole-3-thione | Lymphocytes | 1.0 × 10⁻⁶ μM | Exceptional lymphocyte toxicity |
| Benzothiazole-triazole hybrid (trichloro derivative) | Triple-negative breast cancer | 30.49 μM | G2/M arrest, apoptosis induction |
| Triazole-piperazine hybrid (MCS-5) | Cal72 osteosarcoma | 1.92 μM | Mitochondrial pathway, ROS generation |
| Ethyl triazol-3-yl-thioacetamido-methylthiazole carboxylate | MCF-7 breast cancer | 20.6 μg/mL | Matrix metalloproteinase inhibition |
These data demonstrate that triazole-3-thiol derivatives exhibit potent and selective cytotoxic activity against various cancer cell types, with IC₅₀ values often in the submicromolar to low micromolar range [17] [10] [21] [22] [19].
The relationship between molecular structure and anticancer activity in triazole-3-thiol compounds reveals several critical determinants of cytotoxic potency [10] [25]. Electron-withdrawing substituents on aromatic rings generally enhance cytotoxic activity, with halogen substituents showing particularly favorable effects [25]. Studies of 4H-1,2,4-triazole derivatives have shown that para-chloro substitution results in significantly enhanced cytotoxicity compared to ortho or meta positioning [25].
The length and branching of alkyl substituents also influence anticancer activity [10]. Linear alkyl chains tend to provide better activity than branched counterparts, although the specific combination of butyl and isopropyl groups in 4-butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol may provide an optimal balance of lipophilicity and steric properties for target engagement [10].
4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol exhibits versatile coordination behavior owing to its dual nitrogen and sulfur donor capabilities [1] [2]. The compound functions as a polydentate ligand through multiple coordination modes, with the triazole nitrogen atoms and thiol sulfur atom serving as primary binding sites for transition metal ions [4].
The ligand demonstrates exceptional flexibility in its coordination geometry, adopting monodentate, bidentate, and bridging coordination modes depending on the metal center and reaction conditions [2] [5]. In monodentate coordination, the compound preferentially binds through the deprotonated thiol sulfur atom with soft metal centers such as silver(I), gold(I), and mercury(II), forming linear or trigonal geometries [4]. Conversely, harder metal centers including nickel(II), copper(II), and zinc(II) favor bidentate chelation through both nitrogen and sulfur atoms, resulting in square planar or tetrahedral coordination environments [2] [5].
The coordination behavior varies significantly with the metal-to-ligand ratio and pH conditions. Under basic conditions, deprotonation of the thiol group enhances the nucleophilicity of the sulfur donor, promoting strong metal-sulfur bond formation [6]. Studies have demonstrated that complexes with cobalt(II), nickel(II), copper(II), ruthenium(II), rhodium(II), lead(II), platinum(II), and gold(II) exhibit distinct coordination geometries, with octahedral structures proposed for cobalt(II), nickel(II), and ruthenium(II) complexes, while zinc(II), cadmium(II), and mercury(II) complexes adopt tetrahedral geometries with polymeric intermolecular linkages [6].
The stability constants of metal complexes follow the Irving-Williams series, with copper(II) complexes exhibiting the highest thermodynamic stability. Potentiometric studies reveal formation constants ranging from log K = 3.2-4.0 for first-row transition metals, indicating moderate to strong binding affinity [7] [8]. The formation of 1:1 metal-ligand complexes predominates in solution, although higher stoichiometries are observed under specific conditions [7].
Electronic spectroscopy confirms the coordination of the triazole-thiol ligand through characteristic shifts in metal-centered d-d transitions and ligand-to-metal charge transfer bands [2] [9]. The appearance of new absorption bands in the 400-600 nanometer region upon complexation indicates successful coordination and provides insight into the electronic structure of the resulting complexes [2].
The incorporation of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol into coordination polymers generates diverse supramolecular architectures with exceptional luminescent properties [4] [10]. The ligand's ability to bridge multiple metal centers through its nitrogen and sulfur donors facilitates the construction of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks [4] [11].
Cadmium(II) coordination polymers incorporating triazole-thiol ligands demonstrate remarkable structural diversity, ranging from one-dimensional looped chains to three-dimensional frameworks depending on the counteranions and reaction conditions [10]. The compound [Cd(trzS)Br] exhibits a one-dimensional ladder structure, while [Cd₂(trzS)₂(SO₄)] forms a two-dimensional layered architecture [4]. These structural variations directly influence the photoluminescent properties, with emission wavelengths spanning from 435 to 620 nanometers [4] [10].
The luminescent properties arise from ligand-centered π-π* transitions and metal-to-ligand charge transfer processes [12] [11]. Europium(III) and terbium(III) coordination polymers display characteristic sharp emission bands corresponding to f-f electronic transitions, producing pure red (590-720 nm) and green (490-550 nm) emission, respectively [12] [11]. The quantum yields range from 15-60% for europium complexes and 20-70% for terbium complexes, with luminescence lifetimes extending from 100-800 microseconds for europium and 200-1200 microseconds for terbium [12] [11].
The thermal stability of these coordination polymers is exceptionally high, with decomposition temperatures reaching 275°C for dysprosium(III) complexes and 250°C for europium(III) and terbium(III) systems [12]. This thermal robustness enables applications in high-temperature environments and enhances the long-term stability of luminescent devices [12] [11].
The supramolecular assembly is governed by hydrogen bonding interactions between triazole nitrogen atoms and coordinated water molecules, as well as π-π stacking interactions between aromatic rings [13] [14]. These non-covalent interactions contribute to the overall stability of the coordination polymers and influence their optical properties through modulation of the electronic environment around the metal centers [11].
Rhenium(I) tricarbonyl complexes featuring triazole ligands exhibit phosphorescence in solution at room temperature, with emission maxima ranging from 540 to 638 nanometers [9] [15]. The photophysical properties demonstrate inverted energy-gap law behavior, where longer emission wavelengths correspond to increased luminescence lifetimes due to reduced thermal accessibility of metal-centered excited states [9].
4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol serves as an excellent surface functionalizing agent for various nanoscale materials through its versatile binding capabilities [16] [17]. The thiol group provides strong covalent attachment to gold nanoparticles, while the triazole moiety offers additional functionality for further derivatization [16] [18].
Gold nanoparticle functionalization proceeds through the formation of stable gold-sulfur bonds, achieving surface coverages of approximately 3.8 × 10⁻¹⁰ mol/cm² [13]. The attachment process involves partial exchange of existing surface ligands with the triazole-thiol compound, followed by potential further modification through click chemistry reactions [16]. The resulting functionalized nanoparticles demonstrate enhanced stability in various solvents and maintain their optical properties over extended periods [18].
Self-assembled monolayers formation on gold surfaces exhibits excellent surface coverage and long-term stability exceeding 48 hours under ambient conditions [13] [19]. The monolayer organization is enhanced by intermolecular interactions between triazole rings, including hydrogen bonding and π-π stacking effects [13]. These interactions contribute to improved packing arrangements and overall monolayer stability compared to simple alkyl thiol systems [19].
Magnetic nanoparticle functionalization utilizes a thiol-based grafting-through approach, where the triazole-thiol compound is covalently attached to silica-coated magnetic cores through silane coupling chemistry [17]. The functionalization process involves treatment with 3-mercaptopropyltrimethoxysilane followed by reaction with the triazole-thiol ligand, resulting in surface modification that preserves the magnetic properties while introducing new functionality [17].
The surface functionalization enables controlled assembly and enhanced properties of nanoscale materials. Functionalized gold nanoparticles demonstrate improved cellular uptake and reduced cytotoxicity, making them suitable for biomedical applications [18]. The incorporation of polyethylene glycol spacers between the nanoparticle surface and triazole moiety reduces fluorescence quenching effects and enhances biocompatibility [18].
Click chemistry provides a versatile route for post-functionalization of triazole-modified surfaces through copper-catalyzed azide-alkyne cycloaddition reactions [20] [16]. This approach enables the attachment of diverse functional groups including fluorescent dyes, targeting ligands, and catalytic centers while maintaining the integrity of the underlying nanostructure [16].
The surface functionalization parameters can be precisely controlled through variation of reaction conditions including temperature, concentration, and reaction time [17] . Optimal conditions typically involve moderate temperatures (60-80°C) and controlled stoichiometry to minimize side reactions and maximize surface coverage . The stability of functionalized materials extends over months when properly protected from oxidation and environmental degradation [17].